![molecular formula C9H9NO2 B14735029 [(Isocyanatomethoxy)methyl]benzene CAS No. 6427-32-3](/img/structure/B14735029.png)
[(Isocyanatomethoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyloxymethyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. N-benzyloxymethyl isocyanate is particularly notable for its applications in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyloxymethyl isocyanate can be synthesized through various methods. One common approach involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+HCl
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then decomposes to yield the isocyanate and hydrogen chloride .
Industrial Production Methods
Industrial production of isocyanates, including N-benzyloxymethyl isocyanate, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
N-benzyloxymethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and elastomers
Mécanisme D'action
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in organic synthesis and as a reagent in the production of pharmaceuticals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes
Uniqueness
N-benzyloxymethyl isocyanate is unique due to its specific structure, which includes a benzyloxymethyl group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and polymer chemistry .
Propriétés
Numéro CAS |
6427-32-3 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
Clé InChI |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



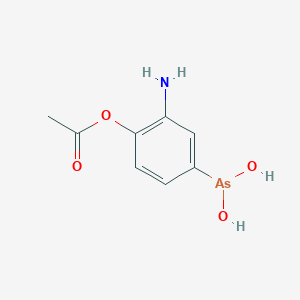

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
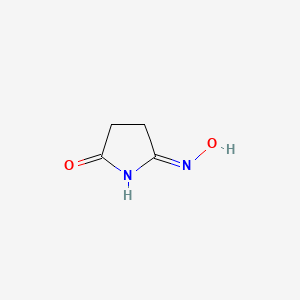
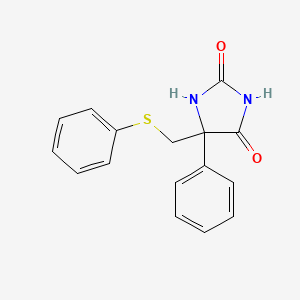
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
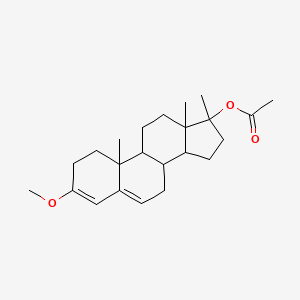

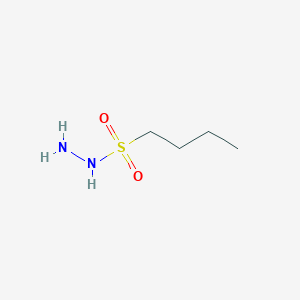


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
